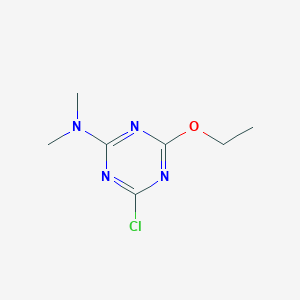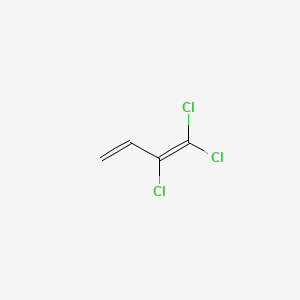
2-(1,3-thiazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-thiazol-4-yl)propanoic acid is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Métodos De Preparación
The synthesis of 2-(1,3-thiazol-4-yl)propanoic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of thiazole derivatives followed by hydrolysis to yield the desired acid . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-(1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring. Common reagents used in these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
2-(1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Some thiazole derivatives are used in the development of drugs for various diseases.
Industry: Thiazole compounds are used in the production of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,3-thiazol-4-yl)propanoic acid involves its interaction with biological molecules. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors. This interaction can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
2-(1,3-thiazol-4-yl)propanoic acid can be compared with other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer drug with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other thiazole derivatives.
Propiedades
Número CAS |
1190392-81-4 |
|---|---|
Fórmula molecular |
C6H7NO2S |
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-10-3-7-5/h2-4H,1H3,(H,8,9) |
Clave InChI |
FMZBIKUWVVQHQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CSC=N1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl [3-(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)propyl]carbamate](/img/structure/B8729809.png)
![2-(m-Nitrophenyl)-5H-s-triazolo[5,1-a] isoindole](/img/structure/B8729819.png)

![7-Nitrobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B8729832.png)









![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)
